molecular formula C16H12Br2O3S B2613046 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-64-6

4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2613046
CAS No.: 301193-64-6
M. Wt: 444.14
InChI Key: CTFMQCJXTXNQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid (CAS 301193-64-6) is a brominated organic compound with the molecular formula C16H12Br2O3S and a molecular weight of 444.14 g/mol . This chemical features a sulfanyl bridge and multiple functional groups, including a carboxylic acid and a ketone, making it a valuable synthetic intermediate for researchers. Its structure suggests potential for further chemical modification, allowing for the creation of more complex molecules for various scientific investigations . As a building block, it can be used in the synthesis of novel compounds for pharmaceutical research, where similar amide and sulfanyl-containing structures have been explored for their pharmacological activities . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment, including gloves and safety glasses . For specific storage and handling conditions, please contact our support team.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(4-bromophenyl)sulfanyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O3S/c17-11-3-1-10(2-4-11)14(19)9-15(16(20)21)22-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMQCJXTXNQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-bromothiophenol as the primary starting materials.

    Formation of Intermediate: A condensation reaction between 4-bromobenzaldehyde and 4-bromothiophenol in the presence of a base such as sodium hydroxide forms an intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the oxo group.

    Acidification: The final step involves acidification of the reaction mixture to yield 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding. It can be used in assays to investigate the activity of enzymes and other proteins.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of bromine atoms and the sulfanyl group can enhance the biological activity of these derivatives, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and sulfanyl group can form strong interactions with these targets, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives with aryl sulfanyl substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, synthesis, and pharmacological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid (Target) C₁₆H₁₂Br₂O₃S R₁ = Br, R₂ = Br 444.14 Dual bromophenyl, sulfanyl linkage
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid C₁₇H₁₅BrO₃S R₁ = Br, R₂ = CH₃ 379.27 Methylphenyl substitution
4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid C₁₆H₁₂BrClO₃S R₁ = Br, R₂ = Cl 399.69 Chlorophenyl substitution
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀BrNO₃ R₁ = Br, R₂ = NH(C₆H₅) 272.10 Amide linkage instead of sulfanyl
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid C₁₆H₁₉BrO₃S R₁ = Br, R₂ = Cyclohexyl 371.30 Aliphatic sulfanyl substituent

Key Structural and Functional Differences

Replacement of the sulfanyl group with an amide (as in C₁₀H₁₀BrNO₃) alters hydrogen-bonding capacity, impacting solubility and biological interactions .

Synthetic Pathways: The target compound is synthesized via Michael-type addition of thioglycolic acid to α,β-unsaturated ketones, a method shared with analogs like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . In contrast, compounds like 4-[(4-bromophenyl)amino]-4-oxobutanoic acid are prepared via nucleophilic substitution between 3-methylidenedihydrofuran-2,5-dione and 4-bromoaniline .

Biological and Pharmacological Relevance: Sulfanyl-containing analogs (e.g., target compound) are hypothesized to inhibit enzymes via covalent interactions (e.g., via -S- bridges), whereas amide derivatives (e.g., C₁₀H₁₀BrNO₃) exhibit anti-inflammatory and antimicrobial activities through hydrogen-bonding interactions .

Table 2: Pharmacological and Physicochemical Data

Compound Name Melting Point (°C) Solubility Reported Bioactivity
Target compound Not reported Low in water Enzyme inhibition (hypothesized)
4-[(4-Bromophenyl)amino]-4-oxobutanoic acid 441–443 Moderate in MeOH Anti-inflammatory, antimicrobial
2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids 119–280 Variable Antiproliferative
4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid Not reported Low in water Not reported

Biological Activity

4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15BrO3S
  • Molecular Weight : 379.27 g/mol
  • CAS Number : 868255-45-2

The biological activity of this compound is attributed to its unique structure, which includes bromine and sulfanyl groups. These functional groups can interact with various biological targets, influencing biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

Research indicates that 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid exhibits several biological activities:

Activity TypeDescriptionReference
AntimicrobialDemonstrated efficacy against various bacterial strains.
AnticancerInhibits tumor growth in vitro and in vivo models.
Anti-inflammatoryReduces pro-inflammatory cytokine production in cell cultures.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of similar compounds. The results indicated that compounds with a bromophenyl group exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria at concentrations ranging from 100 to 400 µg/mL .

Anticancer Potential

Research on related compounds has shown promising anticancer effects. For instance, a study highlighted that similar thioether compounds inhibited cell proliferation in breast cancer cell lines through apoptosis induction. This suggests that 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid could possess similar properties.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages . This indicates a potential role for 4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid in managing inflammatory conditions.

Q & A

Q. What explains variations in biological activity across structurally similar analogs?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models highlight the role of logP and polar surface area. For instance, 4-(4-bromophenyl)butanoic acid (logP = 3.2) shows higher membrane permeability than hydrophilic analogs, correlating with enhanced in vivo efficacy .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization reactions) .
  • Characterization : Combine DFT calculations with experimental NMR to predict and verify chemical shifts for complex derivatives .
  • Biological Testing : Use molecular docking to pre-screen analogs for target binding (e.g., COX-2 enzyme) before in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.